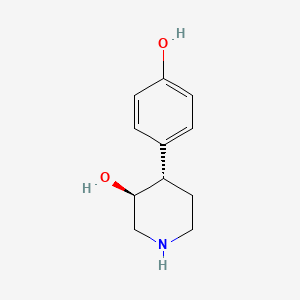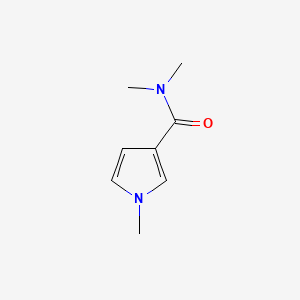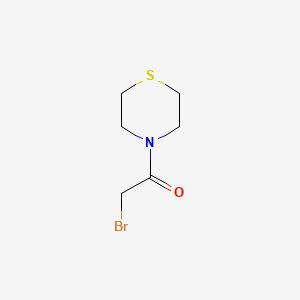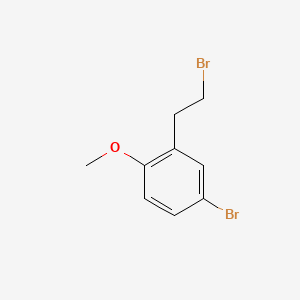
4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol is a chemical compound that features a piperidine ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide high regio- and stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of eco-friendly and cost-effective methods, such as base-free palladium-catalyzed cyclization, is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyphenylbutan-2-one: Known for its use in flavor and fragrance industries.
4-hydroxyphenylpropanoic acid: Studied for its antioxidant properties.
4-hydroxyphenylretinamide: Investigated for its anticancer activities .
Uniqueness
4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of a hydroxyphenyl group and a piperidine ring provides a versatile scaffold for drug design and development.
Properties
IUPAC Name |
(3S,4S)-4-(4-hydroxyphenyl)piperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-3-1-8(2-4-9)10-5-6-12-7-11(10)14/h1-4,10-14H,5-7H2/t10-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQAJUGYGJZUFG-WDEREUQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-Pyran-3-ol,6-ethoxy-3,6-dihydro-2-(3-hydroxy-1-propenyl)-,[2R-[2alpha(E),3bta,6bta]]-(9CI)](/img/new.no-structure.jpg)


![BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]-](/img/structure/B574918.png)


